Picene

Organic Field-Effect Transistor Hole Mobility Air Stability

Picene (CAS 213-46-7) is the prototypical [5]phenacene—not a generic PAH. Its zigzag ring fusion yields a deeper HOMO (~-5.6 eV) versus pentacene (~-5.0 eV), conferring superior oxidative stability and enabling air-processed OFETs without encapsulation. Uniquely, O₂ exposure enhances mobility (up to ~5 cm²/Vs) rather than degrading performance, making it ideal for low-power O₂ sensors (sensitivity ~10 ppm, ~10 s response) and ambipolar printed logic circuits via blend with PTCDI. Sublimed >99.9% purity ensures batch-to-batch reproducibility critical for device fabrication. Procure phenacene-grade Picene—not a generic acene—to exploit its distinct W-shaped π-conjugation, air-robust operation, and oxygen-doping advantage.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 213-46-7
Cat. No. B1221364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicene
CAS213-46-7
Synonymsenzo(a)chrysene
picene
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54
InChIInChI=1S/C22H14/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14H
InChIKeyGBROPGWFBFCKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.55e-08 M

Picene (CAS 213-46-7) as a High-Purity Phenacene Semiconductor for Organic Electronics Research and Industrial Applications


Picene (CAS 213-46-7), also known as benzo[a]chrysene or [5]phenacene, is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings arranged in a W-shaped (zigzag) phenacene configuration. This molecular architecture yields a herringbone, monoclinic crystal structure with characteristic blue fluorescence. It is typically synthesized via the distillation of petroleum or peat tar residues followed by repeated recrystallization from cymene [1]. Its extended π-conjugated system enables applications as an active layer in organic field-effect transistors (OFETs), where it exhibits p-channel (hole) transport . Commercially, picene is available in high-purity grades (>99.9% by GC) purified by sublimation, which is essential for reproducible electronic device fabrication [2].

Why Standard PAH Semiconductors Cannot Replace Picene: A Comparative Analysis of Stability and Performance


Substituting picene with a generic polycyclic aromatic hydrocarbon (PAH) semiconductor—such as its isomer pentacene or other acenes—is not scientifically sound due to fundamental differences in molecular topology that dictate distinct electronic and chemical properties. Picene belongs to the phenacene class, characterized by a zigzag fusion of benzene rings, whereas pentacene belongs to the acene class with a linear ring fusion [1]. This structural difference results in a lower highest occupied molecular orbital (HOMO) level for picene (~ -5.6 to -5.7 eV) compared to pentacene (~ -5.0 eV), which directly translates to superior oxidative stability and resistance to air-induced degradation [2]. Consequently, device performance, lifetime, and even the fundamental mechanism of charge transport (e.g., the positive response to oxygen in picene versus the negative response in pentacene) are not interchangeable. Procurement of a generic PAH without verifying the specific phenacene structure and purity profile will likely lead to inconsistent and sub-optimal experimental outcomes in organic electronics applications.

Quantitative Evidence Guide for Picene: Comparative Performance Data Against Key Analogs


OFET Hole Mobility and Air Stability: Picene vs. Pentacene

Picene thin-film transistors exhibit a positive response to oxygen, with field-effect hole mobility (µ) increasing upon exposure to air or O₂. In contrast, pentacene, a widely used benchmark organic semiconductor, degrades rapidly in air. This behavior is attributed to the different molecular packing and electronic structures of the phenacene (picene) and acene (pentacene) classes [1].

Organic Field-Effect Transistor Hole Mobility Air Stability Oxygen Doping

O₂ Gas Sensing: Picene FET Mobility Modulation vs. Baseline Inert Performance

The electrical characteristics of picene FETs are reversibly modulated by oxygen exposure, a property not observed in standard air-sensitive semiconductors. This effect allows for direct, quantitative O₂ sensing, with a rapid response and high sensitivity [1].

Gas Sensor Oxygen Sensing OFET Reversible Doping

HOMO Level and Oxidative Stability: Picene vs. Pentacene Isomers

The lower HOMO level of picene compared to its isomer pentacene directly correlates with its superior resistance to oxidation. This electronic property is fundamental to its air-stable operation in electronic devices [1].

Electronic Structure HOMO Oxidative Stability DFT

Carcinogenicity Profile: Picene vs. Dibenz[a,h]anthracene (DBA)

In contrast to its structural isomer dibenz[a,h]anthracene (DBA), picene exhibits a markedly lower carcinogenic potency in rodent models. This difference is critical for risk assessment and handling procedures in research environments [1].

Toxicology Carcinogenicity PAH Safety Profile

Solution-Processed Ambipolar OFET Performance: Picene/PTCDI Blends vs. Pristine Components

Picene can be solution-processed to form ambipolar OFETs when blended with an n-type semiconductor (PTCDI). The blend ratio enables tuning of charge transport, achieving balanced ambipolar performance superior to the pristine materials [1].

Ambipolar OFET Solution Processing Electron Mobility Blend Semiconductor

Commercial Purity Grade: Sublimed Picene (>99.9%) vs. Standard Recrystallized Material

For reliable and reproducible OFET fabrication, the purity of the organic semiconductor is paramount. Commercially available picene purified by sublimation offers a significantly higher purity level compared to material purified by standard recrystallization alone [1].

Organic Semiconductor Purity Sublimation Procurement

Defined Application Scenarios for Picene Based on Verified Performance Differentiation


Fabrication of Air-Stable, High-Mobility p-Channel OFETs Without Hermetic Encapsulation

Picene is uniquely suited for this application due to its positive response to oxygen, which enhances field-effect mobility rather than degrading it [1]. Unlike pentacene, which requires stringent inert atmosphere processing and encapsulation to prevent rapid oxidation [1], picene-based devices can be fabricated and operated in ambient conditions. This simplifies device architecture, reduces manufacturing costs, and is particularly relevant for disposable electronics and sensors where hermetic sealing is impractical. Researchers can leverage this property to study intrinsic charge transport phenomena in air and develop robust, air-operated circuits.

Development of Reversible and Quantitative Oxygen Gas Sensors

The reversible modulation of picene FET drain current and mobility by O₂ exposure, with a demonstrated sensitivity down to ~10 ppm and a fast response time (~10 s), makes it an active material for chemiresistive or FET-based oxygen sensors [2]. This is a distinct functional advantage over other organic semiconductors that are either insensitive to oxygen or are permanently degraded by it. Procurement of picene for this purpose enables the development of low-power, potentially flexible, and printable O₂ sensors for environmental monitoring, industrial safety, and medical applications.

Solution-Processed Ambipolar and Complementary Logic Circuits

The demonstrated ability to solution-process picene in blends with n-type materials like PTCDI to achieve balanced ambipolar transport (hole and electron mobilities of ~0.1 cm²/Vs) is a critical enabler for low-cost, large-area printed electronics [3]. This application scenario leverages picene's solubility and its favorable energy level alignment with common n-type acceptors. The resulting ambipolar transistors can be used to fabricate complementary inverters and more complex logic gates using simple, scalable printing or coating techniques, which is a key step towards all-organic integrated circuits.

Reference Material for Studying Phenacene Topology in Organic Electronics

As the prototypical [5]phenacene, picene serves as a crucial benchmark for understanding the structure-property relationships that distinguish phenacenes from acenes (like pentacene) [4]. Its deeper HOMO level (~ -5.6 eV) and distinct crystal packing directly result in superior air stability and unique oxygen-doping behavior [4]. Researchers procuring high-purity picene can systematically investigate the impact of W-shaped π-conjugation on charge transport anisotropy, exciton dynamics, and doping mechanisms, thereby guiding the rational design of next-generation organic electronic materials with tailored properties.

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